2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with iridium (iii) complexes and have shown significant performance differences .
Mode of Action
It’s known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the electronic structures, absorption and emission spectra, and charge transportation properties of the complexes .
Biochemical Pathways
It’s known that oxadiazoles, a class of compounds to which this molecule belongs, can affect a wide range of biochemical processes .
Result of Action
Similar compounds have been evaluated for their anticonvulsant activity , suggesting potential neurological effects.
Action Environment
It’s known that the performance of similar compounds can be influenced by the presence of certain groups, such as tert-butyl group (- t -bu) and methyl group (–ch 3), which enhance the hole and electron injection abilities and improve the charge balance .
Biochemical Analysis
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of phenylhydrazine with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant and antimicrobial agent.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea: This compound is structurally similar and has been studied for its insect-growth-regulating properties.
1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1: Another structural analog used in dye applications.
Uniqueness
2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide stands out due to its versatile applications in both medicinal and materials science fields. Its unique structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-14(11-12-7-3-1-4-8-12)17-16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHFKBIAOHXHLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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